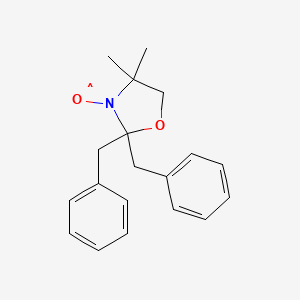
Propacetamol
Descripción general
Descripción
El propacetamol es un compuesto analgésico y antipirético no opioideEl this compound se utiliza a menudo en entornos clínicos donde se prefiere la administración intravenosa, como en el cuidado posoperatorio o cuando la administración oral no es factible .
Aplicaciones Científicas De Investigación
El propacetamol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de activación e hidrólisis de los profármacos.
Biología: Se ha investigado por sus efectos en los procesos celulares y la actividad enzimática.
Medicina: Se utiliza ampliamente en ensayos clínicos para evaluar su eficacia y seguridad como analgésico y antipirético.
Industria: Se emplea en el desarrollo de nuevas formulaciones y sistemas de administración de fármacos
Mecanismo De Acción
El propacetamol ejerce sus efectos a través de su metabolito activo, el paracetamol. El mecanismo implica:
Inhibición de la síntesis de prostaglandinas: El paracetamol inhibe la enzima ciclooxigenasa (COX), reduciendo la síntesis de prostaglandinas, que son mediadoras del dolor y la fiebre.
Efectos en el sistema nervioso central: El paracetamol actúa sobre el sistema nervioso central, influyendo en vías como la vía neuronal descendente serotoninérgica y la vía L-arginina/óxido nítrico.
Safety and Hazards
In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
Propacetamol plays a significant role in biochemical reactions by being hydrolyzed into paracetamol, which then exerts its effects. Paracetamol interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Paracetamol inhibits these enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of pain and inflammation . Additionally, paracetamol can interact with the serotonergic system and the endocannabinoid system, contributing to its analgesic effects .
Cellular Effects
This compound, through its active form paracetamol, affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Paracetamol inhibits the COX enzymes in cells, leading to decreased production of prostaglandins, which reduces pain and inflammation. It also affects the serotonergic descending neuronal pathway and the L-arginine/nitric oxide pathway, which play roles in pain modulation . Furthermore, paracetamol can influence gene expression related to inflammatory responses and cellular stress .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to paracetamol, which then exerts its effects. Paracetamol inhibits the COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators. Paracetamol also affects the central nervous system by modulating the serotonergic and endocannabinoid systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly hydrolyzed to paracetamol, leading to a quick onset of action. The duration of its effects is relatively short, typically lasting around 4 to 6 hours . The stability of this compound in solution is an important consideration, as it can degrade over time, affecting its efficacy. Long-term effects on cellular function have been observed, with repeated administration potentially leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound provides effective analgesia and antipyresis. At higher doses, toxic effects can occur, including liver damage due to the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dose does not significantly enhance the effects but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. Once hydrolyzed to paracetamol, it undergoes further metabolism in the liver. Paracetamol is primarily metabolized by conjugation with glucuronic acid and sulfate, forming non-toxic metabolites. A small fraction is metabolized by the cytochrome P450 enzyme system to form a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can cause liver damage if not detoxified by glutathione . The metabolic pathways of this compound and paracetamol are crucial for understanding their pharmacokinetics and potential toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues after intravenous administration. It is rapidly hydrolyzed to paracetamol, which is then distributed throughout the body. Paracetamol can cross the blood-brain barrier, allowing it to exert central analgesic effects. It is also distributed to various tissues, including the liver, where it undergoes metabolism . Transporters and binding proteins play roles in the distribution and localization of paracetamol within cells .
Subcellular Localization
The subcellular localization of this compound, once hydrolyzed to paracetamol, affects its activity and function. Paracetamol is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules. It can also be found in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and stress responses . Post-translational modifications and targeting signals may direct paracetamol to specific cellular compartments, affecting its efficacy and safety .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El propacetamol se sintetiza mediante la esterificación del paracetamol con dietilglicina. La reacción implica los siguientes pasos:
Esterificación: El paracetamol reacciona con dietilglicina en presencia de un catalizador adecuado para formar this compound.
Purificación: El producto se purifica mediante técnicas como la recristalización o la cromatografía para obtener this compound puro.
Métodos de producción industrial
En entornos industriales, la producción de this compound implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. Comúnmente, la reacción se lleva a cabo en un solvente como etanol o metanol, con un catalizador ácido como ácido sulfúrico para facilitar el proceso de esterificación .
Análisis De Reacciones Químicas
Tipos de reacciones
El propacetamol experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: En el cuerpo, el this compound se hidroliza para liberar paracetamol y dietilglicina.
Oxidación y reducción: Si bien el propio this compound no suele participar en reacciones de oxidación o reducción, su forma activa, el paracetamol, puede sufrir estas reacciones en determinadas condiciones.
Reactivos y condiciones comunes
Hidrólisis: Esta reacción ocurre en ambientes acuosos, a menudo catalizada por enzimas en el cuerpo.
Oxidación: El paracetamol puede ser oxidado por agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El paracetamol puede reducirse utilizando agentes reductores como el borohidruro de sodio.
Productos principales formados
Hidrólisis: Los productos principales son paracetamol y dietilglicina.
Oxidación: La oxidación del paracetamol puede conducir a la formación de derivados de la quinona-imina.
Reducción: La reducción del paracetamol normalmente regenera el compuesto original a partir de sus formas oxidadas.
Comparación Con Compuestos Similares
El propacetamol es único entre los analgésicos debido a su naturaleza de profármaco, lo que permite la administración intravenosa y un inicio rápido de la acción. Compuestos similares incluyen:
Paracetamol (Acetaminofén): La forma activa del this compound, que se utiliza comúnmente para aliviar el dolor y la fiebre.
Fenacetina: Un analgésico más antiguo relacionado con el paracetamol, menos utilizado debido a preocupaciones de seguridad.
Ibuprofeno: Un fármaco antiinflamatorio no esteroideo (AINE) con propiedades analgésicas y antipiréticas similares pero mecanismos de acción diferentes.
El this compound destaca por su capacidad de proporcionar un rápido alivio del dolor mediante la administración intravenosa, lo que lo hace particularmente útil en entornos clínicos donde la rapidez de acción es crucial .
Propiedades
IUPAC Name |
(4-acetamidophenyl) 2-(diethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGAJCQTLIRCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057800 | |
| Record name | Propacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
434.5ºC at 760 mmHg | |
| Record name | Propacetamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
| Record name | Propacetamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
As propacetamol is a prodrug, its mechanism of action is directly linked to the activity of paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis. This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low. It is considered that paracetamol presents a very complex mechanism of action involving effects in the peripheral system, described by direct COX inhibition; the central system, characterized by inhibition of COX, serotonergic descending neuronal pathway, L-arginine/NO pathway and cannabinoid system; and a redox mechanism. In the brain and spinal cord, paracetamol can combine with arachidonic acid to form N-arachidonoylphenolamine. This metabolite is an activator of capsaicin receptor (TRPV1) and cannabinoid CB1. | |
| Record name | Propacetamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66532-85-2 | |
| Record name | Propacetamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propacetamol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propacetamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propacetamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPACETAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CHW4JMR82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propacetamol exert its analgesic and antipyretic effects?
A1: this compound itself is inactive. After intravenous administration, it is rapidly hydrolyzed by non-specific esterases in the blood to its active metabolite, acetaminophen []. While the precise mechanism of action of acetaminophen remains incompletely understood, it is thought to inhibit cyclooxygenase (COX) enzymes, primarily COX-2, involved in prostaglandin synthesis. This reduces pain and fever. [, ]
Q2: Is this compound effective in managing postoperative pain?
A2: Yes, numerous studies demonstrate the efficacy of a single dose of intravenous this compound in providing effective analgesia for about four hours in a significant proportion of patients experiencing acute postoperative pain. [, ]
Q3: Does this compound offer advantages over other analgesics like ketoprofen in specific surgical settings?
A3: Studies comparing this compound to ketoprofen after thyroid surgery have shown that while ketoprofen may provide better immediate pain relief, there is no significant difference between the two drugs in terms of pain relief from 8 hours post-surgery onwards. []
Q4: Can this compound be used effectively as part of multimodal analgesia strategies?
A4: Yes, studies have shown that this compound can be effectively combined with opioids, such as morphine, for postoperative pain management. While it doesn't eliminate opioid-related adverse effects, it can significantly reduce the required opioid dosage. [, , ]
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is rapidly converted to acetaminophen after intravenous administration. The peak plasma concentration of acetaminophen is reached within 15-60 minutes. It has a half-life of approximately 2-3 hours and is primarily metabolized in the liver. [, ]
Q6: Does gestational age influence the pharmacokinetics of this compound in neonates?
A6: Yes, research indicates a correlation between gestational age and the serum half-life of this compound in neonates. Preterm infants exhibit a longer half-life compared to term infants. []
Q7: Are there any specific contraindications or precautions for this compound use?
A7: While this Q&A focuses on the scientific aspects of this compound, clinicians should always refer to the latest prescribing information for contraindications, precautions, and potential drug interactions.
Q8: Are there different formulations of this compound available?
A8: this compound is primarily available as an intravenous formulation for injection or infusion.
Q9: Are there any stability issues associated with this compound?
A9: this compound for injection is known to be unstable in solution and prone to degradation, potentially leading to changes in pH and compatibility issues with other drugs. It should be used immediately after reconstitution. []
Q10: Does this compound interact with other drugs?
A10: While this Q&A focuses on the scientific aspects and avoids clinical recommendations, it's important to note that this compound, like any drug, may interact with other medications.
Q11: How are this compound and its metabolites analyzed?
A11: Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to measure this compound and acetaminophen concentrations in biological samples. []
Q12: Are there ongoing research efforts related to this compound?
A12: While this Q&A is based on the provided research papers, ongoing research might be exploring alternative formulations, delivery systems, or investigating its use in specific patient populations.
Q13: Are there any occupational health concerns associated with handling this compound?
A13: Yes, there have been reports of occupational contact dermatitis in healthcare workers handling this compound, suggesting a potential for allergic sensitization. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


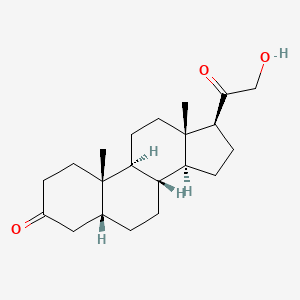
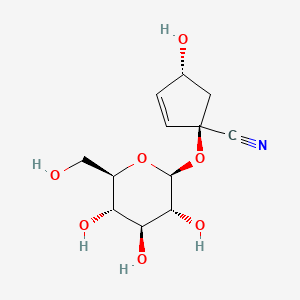
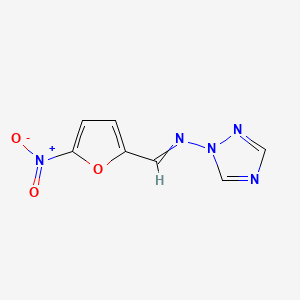
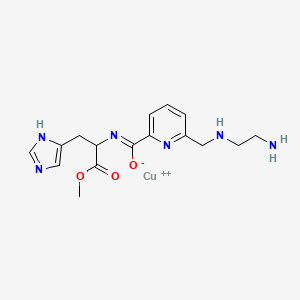
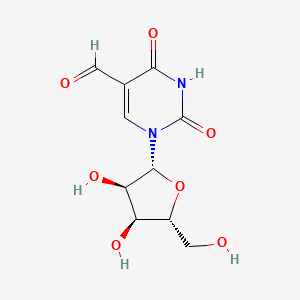

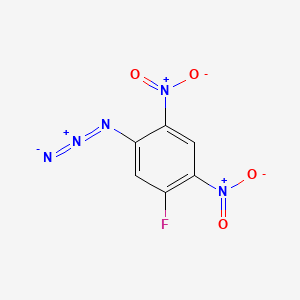

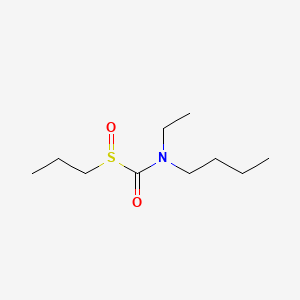
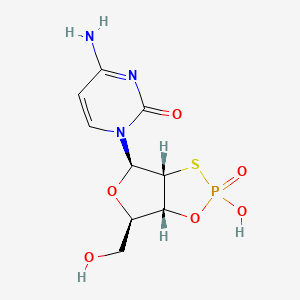
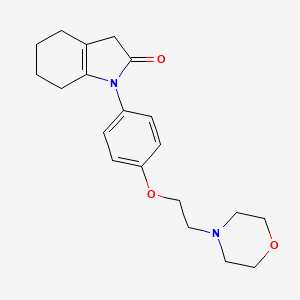
![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)
